molecular formula C11H10N2O B2422690 1-(3-Aminoquinolin-6-yl)ethanone CAS No. 1934626-74-0

1-(3-Aminoquinolin-6-yl)ethanone

Cat. No.: B2422690
CAS No.: 1934626-74-0
M. Wt: 186.214
InChI Key: SYOQTSNGHODKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-Aminoquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives . These methods often involve the use of transition metal catalysts, ionic liquids, or greener chemical processes to enhance the efficiency and yield of the reaction .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can further improve the scalability and efficiency of the production process .

Chemical Reactions Analysis

1-(3-Aminoquinolin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Comparison with Similar Compounds

1-(3-Aminoquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which allow for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

1-(3-aminoquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQTSNGHODKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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